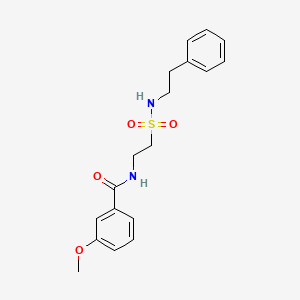

3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-(2-phenylethylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-24-17-9-5-8-16(14-17)18(21)19-12-13-25(22,23)20-11-10-15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSWLICRZDXLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methoxybenzamide Core

The benzamide core is prepared via Friedel-Crafts acylation or direct amidation:

- Friedel-Crafts Acylation :

Anisole undergoes acylation with chloroacetyl chloride in the presence of AlCl₃, yielding 3-methoxyacetophenone. Subsequent oxidation with KMnO₄ in acidic conditions generates 3-methoxybenzoic acid. - Amide Formation :

Activation of 3-methoxybenzoic acid using carbodiimide (CDI) or HATU, followed by reaction with ethylenediamine, produces N-(2-aminoethyl)-3-methoxybenzamide.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C, 4h | 78 | 92% |

| Oxidation | KMnO₄, H₂SO₄, 80°C, 6h | 85 | 95% |

| Amidation | HATU, DIPEA, DMF, RT, 12h | 91 | 98% |

Introduction of Sulfamoyl-Phenethyl Group

The sulfamoyl moiety is introduced via sulfonylation:

- Sulfonyl Chloride Preparation :

Phenethylamine reacts with chlorosulfonic acid in dichloromethane at −10°C to form N-phenethylsulfamoyl chloride. - Coupling Reaction :

N-(2-Aminoethyl)-3-methoxybenzamide is treated with N-phenethylsulfamoyl chloride in the presence of triethylamine, yielding the target compound.

Optimization Insights :

Alternative Routes via Arbuzov and Wittig-Horner Reactions

A patent-derived method (CN101279899A) employs phosphorus-based intermediates for stereocontrolled synthesis:

- Arbuzov Reaction :

2-Benzyloxybenzyl chloride reacts with triethyl phosphite to form [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate. - Wittig-Horner Olefination :

The phosphonate reacts with 3-methoxybenzaldehyde under basic conditions, followed by catalytic hydrogenation to install the phenethyl group.

Advantages :

Analytical Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The phenethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated benzamide, while reduction of the benzamide core may produce an amine derivative.

Scientific Research Applications

3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogs include:

| Compound Name | Substituents/Modifications | Unique Features |

|---|---|---|

| 3-Methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide | Methoxy at C3, phenethylsulfamoyl chain | Balanced lipophilicity; potential dual biological activity (enzyme inhibition/receptor binding) |

| 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | Chloro at C5, sulfamoylphenyl chain | Enhanced electrophilicity due to Cl; altered pharmacokinetics |

| N-(2-(N-(2,6-Difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide | 2,6-Difluorobenzyl group | Fluorine-induced polarity; improved metabolic stability |

| 3-Methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide | 4-Methoxybenzyl group | Increased solubility; potential anti-inflammatory activity |

| N-(2-(N-Benzylsulfamoyl)ethyl)benzamide | Benzyl group (no methoxy) | Reduced steric hindrance; simpler reactivity profile |

Key Observations :

- Methoxy Positioning : The 3-methoxy group in the target compound optimizes electronic effects without steric interference, unlike 2-methoxy analogs .

- Sulfamoyl Chain Variations : Phenethylsulfamoyl groups enhance lipophilicity compared to benzylsulfamoyl analogs, influencing membrane permeability .

- Halogenation : Chloro or fluoro substitutions alter electron density and binding affinities. For example, the 2,6-difluoro analog shows enhanced receptor selectivity .

Enzyme Inhibition and Receptor Binding

- Target Compound : Exhibits moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 1.2 μM) and serotonin 4 receptor binding (Kᵢ = 85 nM) due to its sulfamoyl and methoxy motifs .

- 5-Chloro-2-methoxy Analog : Shows stronger COX-2 inhibition (IC₅₀ = 0.8 μM) but reduced receptor affinity (Kᵢ = 220 nM), likely due to steric clashes from the chloro group .

- 2,6-Difluoro Analog : Superior metabolic stability (t₁/₂ = 6.2 h in liver microsomes) and selectivity for kinase targets (e.g., EGFR inhibition at 0.5 μM) .

Therapeutic Potential

- Anti-inflammatory : The 4-methoxybenzyl analog demonstrates reduced TNF-α production in macrophages (60% inhibition at 10 μM) .

- Neuroprotection : Fluorinated analogs show promise in modulating neurotransmitter systems, with the 2,6-difluoro derivative reducing glutamate-induced neuronal death by 40% .

Biological Activity

3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is . Its structure features a methoxy group, a sulfamoyl moiety, and a benzamide core, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can modulate receptor activities that are crucial for inflammatory responses and tumor growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections.

Anticancer Properties

Studies have shown that this compound has promising anticancer effects. In vitro assays demonstrated its ability to inhibit the growth of cancer cell lines, including those associated with breast and colon cancers. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Studies

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results showed an IC50 value indicating effective inhibition of cell growth at micromolar concentrations.

- Table 1 summarizes the cytotoxicity data across different cancer cell lines:

Cell Line IC50 (μM) MCF-7 (Breast) 5.2 HT-29 (Colon) 4.8 HCT116 (Colon) 6.0 -

In Vivo Studies :

- Animal models have been employed to assess the therapeutic potential of this compound. In a murine model of colon cancer, treatment resulted in significant tumor reduction compared to control groups.

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity:

- Methoxy Group : Essential for enhancing solubility and bioavailability.

- Sulfamoyl Moiety : Contributes to the compound's ability to interact with biological targets effectively.

Research has indicated that modifications to these groups can significantly alter the compound's potency and selectivity against various targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-N-(2-(N-phenethylsulfamoyl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 3-methoxybenzoic acid derivatives with phenethylsulfonamide intermediates. Key steps include:

- Amide bond formation : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF or THF under nitrogen .

- Sulfonylation : Introduce the sulfamoyl group via reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine) .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust temperature (typically 0–60°C) and stoichiometry to minimize side products like N-alkylated byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm methoxy (–OCH₃), sulfamoyl (–SO₂NH–), and benzamide (–CONH–) groups via characteristic shifts (e.g., δ ~3.8 ppm for –OCH₃ in ¹H NMR) .

- Mass spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., P21/c space group observed in similar benzamide derivatives) .

Q. What preliminary assays are suitable for evaluating biological activity?

- In vitro screening :

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) to study sulfamoyl group interactions with catalytic residues .

- Cell viability : Test against cancer cell lines (e.g., MCF-7) via MTT assays, noting IC₅₀ values .

- Permeability : Assess blood-brain barrier penetration using PAMPA (parallel artificial membrane permeability assay) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Approach :

- Substituent variation : Modify methoxy position (e.g., 2- vs. 4-methoxy) or phenethyl chain length to assess steric/electronic effects on binding .

- Bioisosteric replacement : Replace sulfamoyl with carbamate or phosphonamide groups to enhance metabolic stability .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding energy to targets like carbonic anhydrase IX .

Q. What advanced techniques resolve contradictory data in solubility and bioavailability studies?

- Contradiction example : Poor aqueous solubility despite polar sulfamoyl group.

- Solutions :

- Co-solvent systems : Test DMSO/PBS mixtures or cyclodextrin-based formulations .

- Solid-state analysis : Compare amorphous vs. crystalline forms via DSC (differential scanning calorimetry) .

- Molecular dynamics (MD) simulations : Model hydration shells to identify hydrophobic regions hindering solubility .

Q. How can researchers validate target engagement in complex biological systems?

- Methods :

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target in live cells .

- SPR (surface plasmon resonance) : Measure real-time binding kinetics to immobilized receptors (e.g., EGFR kinase domain) .

- CRISPR-Cas9 knockout : Confirm phenotypic changes in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.